1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzodioxole moiety linked to a piperazine ring, which is further substituted with a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. The final step involves the attachment of the chlorobenzyl group under basic conditions, often using reagents such as sodium hydride (NaH) and dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. In cancer research, it has been shown to target microtubules, leading to the disruption of microtubule assembly and inducing cell cycle arrest at the S phase . This ultimately results in apoptosis of cancer cells. The compound’s ability to modulate microtubule dynamics makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)methyl-4-(3-fluorobenzoyl)piperazine
- 1-(1,3-Benzodioxol-5-yl)methyl-4-(2,6-difluorobenzoyl)piperazine
- 1-(1,3-Benzodioxol-5-yl)methyl-4-(2,4-dichlorobenzoyl)piperazine
Uniqueness
1,3-BENZODIOXOL-5-YL[4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the chlorobenzyl group enhances its ability to interact with biological targets, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-3-1-2-14(10-16)12-21-6-8-22(9-7-21)19(23)15-4-5-17-18(11-15)25-13-24-17/h1-5,10-11H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWWCHOJLCAFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.